1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine is an organic compound with the molecular formula C18H18N2O3 It is characterized by a piperidine ring attached to a biphenyl structure with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine typically involves the reaction of 4-(4-nitrophenyl)benzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Reduction: The major product would be 1-{[4-(4-aminophenyl)phenyl]carbonyl}piperidine.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives can be formed.
Scientific Research Applications
1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its piperidine ring and biphenyl structure. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen, used as a precursor in the synthesis of more complex compounds.
4-(4-Nitrophenyl)benzoyl chloride: A precursor used in the synthesis of 1-{[4-(4-Nitrophenyl)phenyl]carbonyl}piperidine.
1-{[4-(4-Aminophenyl)phenyl]carbonyl}piperidine: A reduced form of the compound with an amine group instead of a nitro group.
Uniqueness: this compound is unique due to its combination of a piperidine ring and a biphenyl structure with a nitro group. This combination imparts specific chemical and biological properties that are not found in simpler piperidine derivatives or biphenyl compounds.
Properties
IUPAC Name |
[4-(4-nitrophenyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-12-2-1-3-13-19)16-6-4-14(5-7-16)15-8-10-17(11-9-15)20(22)23/h4-11H,1-3,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCXLNDAUQGSNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742730 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-86-4 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.